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Compound of Interest

Compound Name: Vildagliptin (dihydrate)

Cat. No.: B15144644 Get Quote

This guide provides a comprehensive comparison of vildagliptin and metformin combination

therapy in preclinical diabetic animal models. It is intended for researchers, scientists, and drug

development professionals, offering a detailed overview of experimental data, protocols, and

the underlying signaling pathways.

Comparative Efficacy of Vildagliptin and Metformin
Combination Therapy
The following tables summarize the quantitative data from a key study investigating the effects

of vildagliptin and metformin, both alone and in combination, in a high-fat, high-fructose diet

and streptozotocin (STZ)-induced diabetic rat model.

Table 1: Effect on Glycemic Control
Treatment Group Blood Glucose (mg/dL) Serum Insulin (μU/mL)

Normal Control 95.3 ± 4.2 14.8 ± 1.1

Diabetic Control 285.1 ± 11.6 7.2 ± 0.5

Metformin (100 mg/kg) 148.7 ± 7.3 10.1 ± 0.8

Vildagliptin (6 mg/kg) 120.4 ± 6.1 12.5 ± 0.9

Data are presented as mean ± standard deviation.
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Table 2: Effect on Serum Lipids
Treatment
Group

Total
Cholesterol
(mg/dL)

Triglycerides
(mg/dL)

HDL-C (mg/dL) LDL-C (mg/dL)

Normal Control 88.2 ± 5.1 75.4 ± 4.7 45.1 ± 2.3 30.2 ± 1.9

Diabetic Control 175.6 ± 9.8 160.2 ± 8.5 28.7 ± 1.5 114.8 ± 6.3

Metformin (100

mg/kg)
110.3 ± 6.4 105.7 ± 5.9 38.2 ± 2.1 58.4 ± 3.7

Vildagliptin (6

mg/kg)
98.5 ± 5.5 90.1 ± 5.1 42.6 ± 2.4 45.3 ± 2.8

Data are presented as mean ± standard deviation. HDL-C: High-Density Lipoprotein

Cholesterol; LDL-C: Low-Density Lipoprotein Cholesterol.

Table 3: Effect on Renal Function and Oxidative Stress

Treatment
Group

Serum
Creatinine
(mg/dL)

Serum Urea
(mg/dL)

Malondialdehy
de (MDA,
nmol/mL)

Total
Antioxidant
Capacity (TAC,
mM/L)

Normal Control 0.6 ± 0.04 25.3 ± 1.8 1.8 ± 0.1 1.9 ± 0.1

Diabetic Control 1.9 ± 0.1 78.9 ± 4.5 5.2 ± 0.3 0.8 ± 0.05

Metformin (100

mg/kg)
1.1 ± 0.07 45.1 ± 2.9 3.1 ± 0.2 1.4 ± 0.09

Vildagliptin (6

mg/kg)
0.8 ± 0.05 32.6 ± 2.1 2.2 ± 0.1 1.7 ± 0.1

Data are presented as mean ± standard deviation.
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The following methodologies are based on a study that evaluated the ameliorative effects of

metformin and vildagliptin in a rat model of diabetic kidney disease.

Induction of Type 2 Diabetes in a Rat Model
Animal Model: Male albino rats were used.

Diet: The rats were fed a high-fat, high-fructose diet (HFHF) for four weeks to induce insulin

resistance.

Induction of Diabetes: After the dietary induction period, a single intraperitoneal (I.P) injection

of a low dose of streptozotocin (STZ), 35 mg/kg body weight, dissolved in citrate buffer (pH

4.5), was administered to induce diabetes.

Confirmation of Diabetes: Diabetes was confirmed by measuring blood glucose levels. Rats

with blood glucose levels greater than 200 mg/dL were considered diabetic and included in

the study.

Treatment Regimen
Treatment Groups:

Normal Control: Healthy rats receiving the vehicle.

Diabetic Control: Diabetic rats receiving the vehicle.

Metformin-treated: Diabetic rats receiving metformin orally at a dose of 100 mg/kg/day.

Vildagliptin-treated: Diabetic rats receiving vildagliptin orally at a dose of 6 mg/kg/day.

Duration: The oral administration of the respective treatments was carried out for eight

weeks.

Biochemical Analysis
Blood Collection: At the end of the treatment period, blood samples were collected from the

rats.
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Serum Separation: Serum was separated by centrifugation for the analysis of various

biochemical parameters.

Parameters Measured:

Glycemic Control: Blood glucose and serum insulin levels were determined.

Lipid Profile: Total cholesterol, triglycerides, high-density lipoprotein cholesterol (HDL-C),

and low-density lipoprotein cholesterol (LDL-C) were measured.

Renal Function: Serum creatinine and urea levels were assessed.

Oxidative Stress: Serum levels of malondialdehyde (MDA) as a marker of lipid

peroxidation and total antioxidant capacity (TAC) were determined.

Signaling Pathways
Vildagliptin Signaling Pathway
Vildagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] By inhibiting DPP-4, vildagliptin

prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and

glucose-dependent insulinotropic polypeptide (GIP).[1] This leads to increased levels of active

GLP-1 and GIP, which in turn stimulate insulin secretion from pancreatic β-cells and suppress

glucagon secretion from α-cells in a glucose-dependent manner.[1][2]
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Caption: Vildagliptin inhibits DPP-4, increasing active GLP-1 and GIP levels.

Metformin Signaling Pathway
Metformin's primary mechanism of action involves the activation of AMP-activated protein

kinase (AMPK). This activation leads to the suppression of hepatic gluconeogenesis (glucose

production in the liver). Metformin also enhances insulin sensitivity in peripheral tissues,

leading to increased glucose uptake.
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Caption: Metformin activates AMPK, leading to reduced hepatic glucose production.

Experimental Workflow
The following diagram illustrates the general workflow for preclinical studies evaluating the

efficacy of vildagliptin and metformin in diabetic animal models.
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Caption: Workflow for evaluating vildagliptin and metformin in a diabetic rat model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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